molecular formula C14H21BrN2O3 B8163496 tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate

tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate

Cat. No.: B8163496
M. Wt: 345.23 g/mol
InChI Key: MAEVUTYDUCWFBC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a (3-bromofuran-2-yl)methyl substituent at the 4-position of the piperazine ring. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, making the compound a versatile intermediate in medicinal chemistry.

This article compares this compound with structurally similar piperazine derivatives to highlight substituent-driven differences in synthesis, stability, and applications.

Properties

IUPAC Name

tert-butyl 4-[(3-bromofuran-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-7-5-16(6-8-17)10-12-11(15)4-9-19-12/h4,9H,5-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEVUTYDUCWFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 3-bromofuran-2-carbaldehyde with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a suitable base such as sodium triacetoxyborohydride in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) are employed.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block for drug discovery .

Biology: It can be used to synthesize compounds with antimicrobial, antiviral, and anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. It can be modified to enhance its pharmacokinetic and pharmacodynamic properties .

Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of functional materials such as polymers and nanomaterials. Its unique structural features make it suitable for applications in electronic and optical devices .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the binding affinity and selectivity of the compound towards its targets. The tert-butyl group can improve the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and notable properties:

Compound Name (Reference) Substituent(s) Molecular Weight* Key Findings
Target Compound (3-bromofuran-2-yl)methyl ~385.3 Bromofuran may enhance electrophilicity and halogen bonding potential.
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl 214.3 High synthetic accessibility; used as a precursor for further functionalization.
LQFM104 (1-phenyl-1H-pyrazol-4-yl)methyl 371.5 Exhibits antianxiety/antidepressant effects via serotonergic modulation.
Compound 1a Oxazolidinone, triazole ~467.4 Degrades in simulated gastric fluid; limited oral stability.
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl 316.4 Cyanophenyl group enhances π-stacking potential for kinase inhibition.
Compound 2l 4-(1H-1,2,4-triazol-1-yl)phenyl 358.4 Synthesized in 58% yield; triazole enhances metal-binding capacity.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl 269.4 High structural similarity (0.96); potential CNS activity.

*Molecular weights estimated based on substituent contributions.

Stability and Pharmacological Activity

  • Compound 1a/1b : Degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone ring, limiting oral bioavailability.
  • LQFM104 : Stable in preclinical models with demonstrated CNS activity, suggesting that aryl substituents (e.g., pyrazole) improve blood-brain barrier penetration.
  • Cyanophenyl Derivatives : The electron-withdrawing cyano group enhances metabolic stability compared to alkyl or halogenated analogs.

The bromofuran group in the target compound may confer moderate stability, though its susceptibility to nucleophilic attack (via Br) or furan ring oxidation requires further study.

Physicochemical Properties

  • LogP and Solubility: The target compound’s bromofuran group increases hydrophobicity (predicted LogP ~3.5) compared to methyl (LogP ~2.1 ) or polar triazole (LogP ~2.8 ) analogs. Cyanophenyl derivatives exhibit lower solubility due to strong intermolecular interactions .
  • Bioavailability : Piperazine derivatives with bulky aromatic substituents (e.g., LQFM104) often show improved GI absorption but reduced aqueous solubility .

Biological Activity

tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. It is characterized by its unique structural features, including a tert-butyl group, a bromofuran moiety, and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BrN2O2C_{15}H_{20}BrN_{2}O_{2} with a molecular weight of approximately 340.24 g/mol. The presence of the bromofuran moiety is significant for its biological activity, as it can enhance binding interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₀BrN₂O₂
Molecular Weight340.24 g/mol
CAS Number327030-39-7
Melting PointNot available
Boiling PointNot available

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The bromofuran moiety can engage with enzymes or receptors, potentially leading to the inhibition or activation of critical biological pathways. The piperazine ring enhances the compound's binding affinity and selectivity towards these targets, while the tert-butyl group contributes to stability and bioavailability.

Key Biological Targets

  • Enzymes : Potential interactions with enzymes involved in metabolic pathways.
  • Receptors : Possible modulation of receptor activity influencing cellular signaling.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit promising antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi.

Antiviral Properties

In studies focusing on antiviral activity, compounds with similar structures have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of piperazine derivatives, including this compound. The compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro experiments conducted on human cancer cell lines revealed that this compound induces apoptosis through caspase activation. The study reported an IC50 value indicating effective cytotoxicity at low concentrations.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a bromofuran derivative (e.g., 3-bromofuran-2-ylmethanol) with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at reflux) to facilitate alkylation. Purification via silica gel chromatography (eluent: hexane/ethyl acetate) is recommended to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), piperazine protons (δ ~2.5–3.5 ppm), and bromofuran aromatic protons (δ ~6.5–7.5 ppm) .
  • LCMS : The molecular ion peak ([M+H]⁺) should correspond to the molecular weight (e.g., ~385.5 g/mol) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement of substituents .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethyl acetate/hexane mixtures (1:3–1:5 v/v) at low temperatures (0–4°C) yield high-purity crystals. Slow evaporation under nitrogen is advised to avoid decomposition of the bromofuran moiety .

Advanced Research Questions

Q. How can regioselectivity challenges in bromofuran alkylation be addressed?

  • Methodological Answer :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation) .
  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .
  • Monitoring intermediates : In situ FT-IR or HPLC tracking of the reaction progress helps identify undesired byproducts early .

Q. What strategies resolve contradictions in NMR data during structural validation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity, especially for overlapping piperazine signals .
  • Isotopic labeling : Deuterated analogs or ¹⁵N-labeled piperazine derivatives clarify ambiguous peaks in complex spectra .
  • Comparative analysis : Cross-reference with X-ray diffraction data (e.g., bond lengths <2.0 Å for C-Br) to validate structural assignments .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent selection : Replace 1,4-dioxane with DMF or THF to improve solubility of the bromofuran intermediate .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for furan derivatives .
  • Flow chemistry : Continuous flow systems reduce reaction time (from 12 h to 2–3 h) and improve reproducibility .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian09 or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with transition metals (e.g., Pd) to design targeted catalysts for Buchwald-Hartwig amination .

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